Veliparib, chemically known as (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. [ [] ] PARP enzymes play a critical role in various cellular processes, notably DNA damage repair, making them attractive targets for cancer therapy. [ [] ] Veliparib is classified as a PARP inhibitor and is widely studied for its potential to enhance the efficacy of chemotherapy and as a single agent in cancers with specific DNA repair deficiencies. [ [], [], [], [] ]
Veliparib undergoes biotransformation primarily in the liver, with CYP2D6 identified as the major metabolizing enzyme. [ [] ] Minor contributions from CYP1A2, 2C19, and 3A4 have also been observed. [ [] ] This metabolism primarily occurs on the pyrrolidine moiety, leading to the formation of various metabolites, including a lactam (M8), an amino acid (M3), and an N-carbamoyl glucuronide. [ [] ] Oxidation on the benzoimidazole carboxamide followed by sequential glucuronidation constitutes another metabolic pathway. [ [] ]
Veliparib exerts its anticancer activity primarily through the inhibition of PARP-1 and PARP-2 enzymes. [ [] ] These enzymes are crucial for the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks. [ [], [] ] By inhibiting PARP, Veliparib prevents the repair of these breaks, leading to the accumulation of DNA damage. [ [], [], [] ] This accumulation, especially in cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality – a phenomenon where the simultaneous disruption of two pathways leads to cell death. [ [], [] ] Additionally, Veliparib can trap PARP-DNA complexes, further hindering DNA repair. [ [] ]
Veliparib is an orally bioavailable small molecule with good permeability across biological membranes, evidenced by its ability to cross the blood-brain barrier. [ [], [] ] Its physicochemical properties, such as solubility and lipophilicity, contribute to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Further investigation into specific parameters like logP and pKa would provide a more comprehensive understanding of its behavior in biological systems.
Veliparib's primary application in scientific research is as a tool to investigate PARP's role in DNA damage repair and its potential as a therapeutic target for cancer. [ [] ] Specific applications include:
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4